![molecular formula C25H32N2O4 B2758664 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide CAS No. 921581-52-4](/img/structure/B2758664.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide, also known by its chemical formula C₂₃H₂₅F₃N₂O₃ , is a synthetic compound with an average molecular mass of 434.451 Da . It falls within the class of benzoxazepines and exhibits interesting pharmacological properties.
Scientific Research Applications
Acute Aquaresis and Hyponatremia Treatment
The study by Saito et al. (1997) discusses a non-peptide V2 arginine vasopressin (AVP) antagonist's role in promoting water diuresis and improving hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This research highlights the compound's therapeutic potential in managing water balance disorders without directly referencing the specific compound but provides insight into related drug actions Acute aquaresis by the nonpeptide arginine vasopressin (AVP) antagonist OPC-31260 improves hyponatremia in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH).
Perioperative Management of Pheochromocytoma
Prys‐roberts and Farndon (2002) discuss the efficacy and safety of Doxazosin for the perioperative management of patients with pheochromocytoma, illustrating the compound's relevance in controlling blood pressure during surgical procedures Efficacy and Safety of Doxazosin for Perioperative Management of Patients with Pheochromocytoma.
Metabolism and Excretion Study
The metabolism and urinary excretion study by Moos et al. (2016) provides insights into the body's handling of certain compounds, including metabolism and elimination pathways. While the specific compound is not mentioned, this research offers a general understanding of how similar substances could be processed by the human body Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage.
Antiepileptic Agent Study
Almeida and Soares-da-Silva (2003) examine the safety, tolerability, and pharmacokinetics of BIA 2-093, a novel putative antiepileptic agent. This study provides a comprehensive overview of the pharmacological profile of new antiepileptic drugs, potentially including mechanisms of action or efficacy similar to the compound of interest Safety, Tolerability and Pharmacokinetic Profile of BIA 2-093, a Novel Putative Antiepileptic Agent, during First Administration to Humans.
Pharmacological Control in Brain Tissue
Bicher and Marvin (1976) discuss the pharmacological control of local oxygen regulation mechanisms in brain tissue. This research might indirectly relate to the neuroprotective or neuroregulatory potential of similar compounds, shedding light on their possible applications in neurological conditions Pharmacological Control of Local Oxygen Regulation Mechanisms in Brain Tissue.
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-16(2)14-27-21-12-9-19(13-22(21)30-15-25(5,6)24(27)29)26-23(28)18-7-10-20(11-8-18)31-17(3)4/h7-13,16-17H,14-15H2,1-6H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZPIROBCNIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.